

An In-Depth Technical Guide to the Physicochemical Properties of 3-Nitrobenzonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Nitrobenzonitrile**

Cat. No.: **B118961**

[Get Quote](#)

This guide provides a comprehensive overview of the melting and boiling points of **3-Nitrobenzonitrile**, targeted towards researchers, scientists, and professionals in drug development. It includes tabulated physical property data, detailed experimental protocols for property determination and chemical synthesis, and a logical workflow diagram.

Core Physicochemical Data

3-Nitrobenzonitrile is a solid at room temperature, typically appearing as a white to yellow crystalline powder or needles.^{[1][2][3]} Its physical properties are crucial for its application in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and dyes.^[3]

Table 1: Melting and Boiling Point of **3-Nitrobenzonitrile**

Parameter	Value	Conditions
Melting Point	113–119 °C	Not specified
Boiling Point	165 °C	at 21 mmHg (21 torr)

Sources:^{[1][2][4][5][6][7]}

Table 2: Additional Physicochemical Properties

Property	Value
Molecular Formula	C ₇ H ₄ N ₂ O ₂
Molecular Weight	148.12 g/mol
CAS Number	619-24-9
Appearance	White to cream to yellow crystals, powder, or needles

Sources:[1][4][8]

Experimental Protocols

While specific experimental reports detailing the determination of **3-Nitrobenzonitrile**'s melting and boiling points are not readily available, standard methodologies are employed for such characterizations. Furthermore, several synthesis routes have been documented, providing insight into its formation and purification.

Melting Point Determination (General Protocol)

The melting point is a critical parameter for verifying the purity of a crystalline solid like **3-Nitrobenzonitrile**.^[3] The capillary method is a standard and widely used technique.

Apparatus:

- Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
- Capillary tubes (sealed at one end)
- Sample of **3-Nitrobenzonitrile**, finely powdered
- Thermometer

Procedure:

- Sample Preparation: A small amount of dry, finely powdered **3-Nitrobenzonitrile** is packed into the bottom of a capillary tube to a height of 2-3 mm.

- Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.
- Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (around 95-100 °C for **3-Nitrobenzonitrile**).
- Observation: The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
- Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid mass turns into a clear liquid is recorded as the end of the range. A narrow melting range (e.g., 1-2 °C) is indicative of a high-purity sample.

Boiling Point Determination (General Protocol)

As **3-Nitrobenzonitrile**'s boiling point is recorded under reduced pressure (165 °C at 21 mmHg), a vacuum distillation or a Thiele tube method adapted for vacuum would be appropriate. The Thiele tube method is suitable for small sample quantities.[\[9\]](#)

Apparatus:

- Thiele tube
- High-boiling point mineral oil
- Thermometer
- Small test tube and a capillary tube (sealed at one end)
- Rubber band or wire for attachment
- Heat source (Bunsen burner or heating mantle)

Procedure:

- Sample Preparation: A small amount of **3-Nitrobenzonitrile** (a few milliliters) is placed in the small test tube. A capillary tube is placed inside, with its open end down.[\[9\]](#)

- Assembly: The test tube is attached to a thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb.[9]
- Heating: The assembly is clamped and lowered into the Thiele tube filled with mineral oil. The side arm of the Thiele tube is heated gently.[9]
- Observation: As the temperature rises, trapped air will bubble out of the capillary tube. Heating is continued until a steady and rapid stream of bubbles emerges, indicating the vapor pressure of the sample has overcome the external pressure.[9]
- Data Recording: The heat source is removed. The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube. The atmospheric pressure should also be recorded.[9]

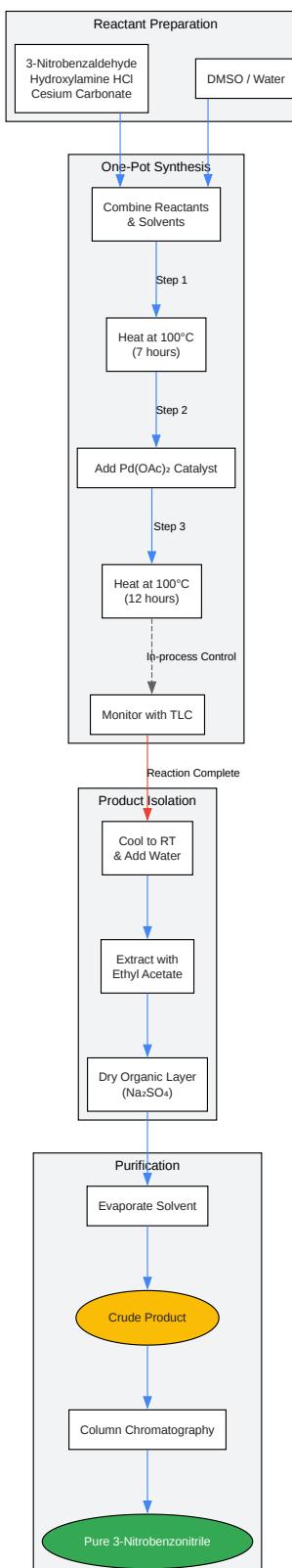
Synthesis of 3-Nitrobenzonitrile from 3-Nitrobenzaldehyde

A common method for synthesizing nitriles is the one-pot reaction of an aldehyde with hydroxylamine hydrochloride, which forms an aldoxime that is subsequently dehydrated.[10]

Reagents:

- 3-Nitrobenzaldehyde
- Hydroxylamine hydrochloride
- Cesium carbonate
- Palladium(II) acetate
- Dimethyl sulfoxide (DMSO) and Water
- Ethyl acetate

Procedure:


- Reaction Setup: In a suitable reaction vessel, dissolve 100 mg of 3-nitrobenzaldehyde, 56 mg of hydroxylamine hydrochloride, and 259 mg of cesium carbonate in a solvent mixture of

1.5 mL of DMSO and 0.5 mL of water.[10]

- Initial Reaction: Stir the mixture at 100°C for 7 hours.[10]
- Catalysis: Add 8 mg of palladium(II) acetate to the reaction mixture and continue stirring at 100°C for an additional 12 hours.[10]
- Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC). [10]
- Workup: After the reaction is complete, cool the mixture to room temperature and add water. [10]
- Extraction: Extract the product from the aqueous mixture using ethyl acetate. The organic layers are combined, washed with water, and dried over anhydrous sodium sulfate.[10]
- Purification: The solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield pure **3-nitrobenzonitrile**.[10][11]

Logical Workflow Visualization

The following diagram illustrates the key steps in the synthesis and purification of **3-Nitrobenzonitrile**, providing a clear visual guide for the laboratory workflow.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **3-Nitrobenzonitrile**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Nitrobenzonitrile, 98% 250 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. shuangdingchemistry.com [shuangdingchemistry.com]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 3-Nitrobenzonitrile, 98% | Fisher Scientific [fishersci.ca]
- 6. shivshaktipharmacchem.com [shivshaktipharmacchem.com]
- 7. 3-Nitrobenzonitrile | 619-24-9 [chemicalbook.com]
- 8. chemscene.com [chemscene.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. bloomtechz.com [bloomtechz.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Physicochemical Properties of 3-Nitrobenzonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b118961#3-nitrobenzonitrile-melting-point-and-boiling-point-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com